3,3',5,5'-Tetrachlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85918-34-9 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,3-dichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |
InChI Key |
MOQYEWLNKZQUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution of 3,3 ,5,5 Tetrachlorodiphenyl Ether
Global and Regional Environmental Prevalence of 3,3',5,5'-Tetrachlorodiphenyl ether
PCDEs have been detected in a wide array of environmental samples across the globe, indicating their widespread distribution. researchgate.net Their presence in water, sediment, soil, the atmosphere, and various organisms, even in remote locations, suggests that they are subject to long-range environmental transport. researchgate.netethz.ch The total concentrations of all PCDE congeners have been found to vary significantly depending on the location and environmental matrix, ranging from nanograms per liter in water to thousands of nanograms per gram in sediment and biota. researchgate.netnih.gov
For instance, total PCDE concentrations in surface waters in China have been reported in the range of 0.351 to 1800 ng/L. nih.gov In the Great Lakes region, total PCDEs in fish have been measured at concentrations from 24 to 891 ng/g lipid weight. clu-in.org While these findings highlight the global presence of the PCDE class of compounds, specific data on the prevalence and concentration of this compound are not widely available in the reviewed literature.
Detection in Abiotic Environmental Compartments
The physicochemical properties of PCDEs, such as their low water solubility and resistance to degradation, govern their distribution in the environment. ethz.ch These characteristics lead to their partitioning into solid matrices like soil and sediment and their potential for atmospheric transport.
Atmospheric Distribution and Aerosol Partitioning of PCDEs
Once in the atmosphere, semi-volatile organic compounds like PCDEs can exist in either the gas phase or adsorbed to atmospheric particles (aerosols). The partitioning between these two phases is a critical factor in their atmospheric transport and deposition. This distribution is influenced by the compound's physical-chemical properties, such as its vapor pressure, and ambient conditions like temperature. Generally, less chlorinated congeners are more volatile and tend to be found in the gas phase, while more heavily chlorinated congeners are more likely to adsorb to particles. cdc.gov
Studies on similar compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) show that their partitioning is also heavily dependent on temperature, with a greater fraction found in the particle phase during colder months. ca.gov While specific atmospheric data for this compound is scarce, one report on atmospheric PCDEs over the Pacific Ocean near Taiwan identified CDE 28 as the predominant congener, indicating that congener-specific distribution patterns exist. clu-in.org
Hydrospheric Occurrence in Aquatic Systems
PCDEs enter aquatic systems through various pathways, including industrial discharges, runoff from contaminated land, and atmospheric deposition. researchgate.netcdc.gov Due to their hydrophobic nature, they tend to partition from the water column and adsorb to suspended particles and bottom sediments. ethz.ch
Reported concentrations of total PCDEs in surface waters showcase a wide range. For example, studies in China have detected total PCDE concentrations ranging from 0.351 to 2.021 ng/L in Chaohu Lake and its tributaries, and as high as 1150 to 1800 ng/L in the Nanjing section of the Yangtze River. nih.gov The dominant congeners in these studies were often identified as CDE 30 and CDE 28. nih.gov Specific monitoring data for this compound in hydrospheric systems is not prominently featured in existing literature.
Soil and Sediment Contamination Levels
Soils and sediments act as significant sinks for persistent organic pollutants like PCDEs. ethz.chnih.gov The accumulation of these compounds in sediments is of particular concern as they can be a long-term source of contamination to the overlying water and benthic organisms.
Concentrations of total PCDEs in sediments can be substantial, with reported levels ranging from non-detectable up to 3,980,000 ng/g dry weight in highly contaminated areas. researchgate.net In soils, concentrations have been found to range from less than 38 to 6800 ng/g dry weight. researchgate.net For comparison, studies on the related compound class, polybrominated diphenyl ethers (PBDEs), in sediments from the southwest of Buenos Aires Province, Argentina, found concentrations ranging from 0.16 to 2.02 ng/g dry weight. nih.gov Specific levels for this compound in soil and sediment are not well-documented.
Table 1: Reported Environmental Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs)
| Environmental Compartment | Concentration Range | Location Examples |
| Water | 0.351 - 1800 ng/L | Chaohu Lake, Yangtze River (China) |
| Soil | <38 - 6800 ng/g dw | Various |
| Sediment | 0 - 3,980,000 ng/g dw | Various |
| Atmosphere | 0.00875 - 0.014 pg/m³ | Rural and Oceanic Air near Taiwan |
Note: Data represents concentrations for total PCDEs, not specifically this compound. dw = dry weight.
Detection in Biotic Matrices and Food Web Dynamics
The lipophilic (fat-loving) nature of PCDEs means they have a strong tendency to accumulate in the fatty tissues of living organisms. ethz.ch This process, known as bioaccumulation, can lead to concentrations in organisms that are many times higher than in the surrounding environment.
Bioaccumulation Potential in Aquatic Biota
Bioaccumulation is a key concern for compounds like PCDEs, as it can lead to biomagnification, where concentrations increase at successively higher levels of the food chain. ethz.ch The potential for a chemical to bioaccumulate is often expressed by the bioaccumulation factor (BAF) or the bioconcentration factor (BCF), which relate the concentration of a chemical in an organism to its concentration in the surrounding environment (like water or sediment).
Table 2: Reported Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in Biota
| Organism | Concentration Range | Tissue Basis | Location Example |
| Lake Trout and Walleye | 24 - 891 ng/g | Lipid Weight | Great Lakes, North America |
| Common Carp and Northern Pike | 768 - 14,005 ng/g | Wet Weight | Lake Ontario, North America |
| White-tailed Sea Eagles | 1027 - 50,924 ng/g | Lipid Weight | Baltic Sea |
Note: Data represents concentrations for total PCDEs, not specifically this compound.
Biomagnification Across Trophic Levels
The process of biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food chain, is a significant concern for persistent organic pollutants. While specific biomagnification factors (BMFs) for this compound are not extensively documented in readily available literature, the behavior of structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs), provides valuable insights. Studies on PBDEs have demonstrated their potential to biomagnify in terrestrial food chains, with BMFs ranging significantly depending on the specific congener and the organisms involved. For instance, research on food chains involving predatory birds has shown notable biomagnification of certain PBDEs. This suggests that as a lipophilic and persistent compound, this compound likely follows a similar path of accumulation in fatty tissues, leading to higher concentrations in predators.
Presence in Terrestrial Wildlife and Mammalian Species
The detection of this compound in various wildlife and mammalian species underscores its widespread environmental distribution. Although specific concentration data for this particular isomer in a wide range of terrestrial animals is limited in publicly accessible databases, the general presence of PCDEs in biota is well-established. These compounds have been identified in the tissues of various animals, indicating their uptake from the environment. The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of organisms, leading to its detection in species across different ecosystems.
Identification in Food Sources and Related Products
Anthropogenic Sources and Pathways of Environmental Release
The presence of this compound in the environment is intrinsically linked to human activities, from industrial manufacturing to waste disposal.
Unintended Formation in Industrial Processes
This compound is not typically produced intentionally but can be formed as an unintended byproduct in various industrial chemical processes. One significant pathway is through the manufacturing of chlorinated phenols. For instance, the synthesis of the widely used antimicrobial agent triclosan (B1682465) starts from 2,4-dichlorophenol. wikipedia.orgmdpi.com The chemical processes involved in the production of such chlorinated phenolic compounds can lead to the formation of various PCDEs, including the 3,3',5,5'-tetrachloro isomer, as impurities.
Impurities in Commercial Chemical Products
As a consequence of its unintended formation during manufacturing, this compound can be present as an impurity in certain commercial chemical products. For example, technical grade triclosan has been found to contain various impurities. chiron.no While specific data on the concentration of this compound as an impurity in widely marketed products is not consistently reported, its potential presence in products derived from or containing chlorinated phenols is a recognized source of its release into the environment. The use and disposal of these commercial products contribute to its dissemination.
Secondary Release from Waste and Legacy Contamination
Waste streams and sites of historical contamination represent significant secondary sources of this compound release into the environment. Landfills are repositories for a vast array of consumer and industrial products that may contain this compound as an impurity. Over time, it can be released into the environment through landfill leachate, which is the liquid that percolates through the waste and can contaminate groundwater and surface water. data.govusda.govresearchgate.netrsc.orgosti.govnih.gov
Furthermore, the disposal and recycling of electronic waste (e-waste) is another critical pathway. E-waste contains a complex mixture of materials, including plastics and flame retardants, the processing of which, especially through informal recycling methods like open burning, can lead to the formation and release of hazardous compounds, including PCDEs. researchgate.net Although direct measurements for this compound from e-waste recycling are not extensively detailed, the general emissions of dioxins and other chlorinated compounds from these activities suggest a high potential for the release of this specific isomer.
| Compound Name |
| This compound |
| Polychlorinated diphenyl ethers (PCDEs) |
| Polybrominated diphenyl ethers (PBDEs) |
| Polychlorinated dibenzo-p-dioxins (PCDD/Fs) |
| Triclosan |
| 2,4-Dichlorophenol |
Interactive Data Table: Potential Sources and Pathways of this compound
| Source Category | Specific Source/Pathway | Description of Release |
| Industrial Processes | Unintended by-product in chlorophenol synthesis | Formed during the manufacturing of chemicals like triclosan. |
| Commercial Products | Impurity in chemical formulations | Present in products containing certain chlorinated phenols. |
| Waste & Legacy Sites | Landfill leachate | Released from disposed consumer and industrial products into water sources. |
| Waste & Legacy Sites | E-waste recycling | Potential for formation and release during thermal processing of electronic waste. |
Environmental Fate and Transport of 3,3 ,5,5 Tetrachlorodiphenyl Ether
Environmental Degradation Pathways (excluding biotransformation detailed in 5)
Photolytic Transformation Processes
The photolytic transformation of PCDEs is a significant degradation pathway under environmental conditions. The process involves the absorption of light energy, leading to chemical changes in the molecule. The primary photolytic pathways for PCDEs include photodechlorination, cleavage of the carbon-oxygen (C-O) ether bond, and photocyclization to form polychlorinated dibenzo-p-furans (PCDFs). nih.gov
Research on structurally similar polybrominated diphenyl ethers (PBDEs), such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), provides insights into the likely photolytic behavior of 3,3',5,5'-tetrachlorodiphenyl ether. Studies on BDE-47 have identified debromination, hydroxylation, and the breaking of the C-O bond as the main reaction mechanisms under photolytic conditions. nih.gov It is plausible that this compound undergoes analogous reactions, leading to the formation of lower chlorinated diphenyl ethers, hydroxylated PCDEs, and chlorinated phenols. The presence of hydroxyl radicals (HO•) can enhance the degradation rate. nih.gov
The photoactivity of PCDEs has been observed to increase with a higher degree of chlorination. nih.gov The photolytic degradation of PBDEs has been shown to result in debromination and the formation of byproducts that can be mineralized to carbon dioxide and water under certain conditions. nih.gov
The table below summarizes the potential photolytic transformation products of this compound based on studies of analogous compounds.
| Transformation Process | Potential Products | References |
| Photodechlorination | Trichlorodiphenyl ethers, Dichlorodiphenyl ethers, Monochlorodiphenyl ethers | nih.govnih.gov |
| C-O Bond Photodissociation | Chlorinated phenols, Chlorinated benzenes | nih.govnih.gov |
| Photocyclization | Polychlorinated dibenzo-p-furans (PCDFs) | nih.gov |
| Hydroxylation | Hydroxylated tetrachlorodiphenyl ethers | nih.gov |
Thermal Degradation and Pyrolysis Byproducts
Thermal degradation is a critical transformation process for this compound, particularly in environments such as waste incineration. Polychlorinated diphenyl ethers are known to decompose at elevated temperatures, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), with a particular prevalence of PCDFs. nih.gov
Studies on the pyrolysis of PCDEs indicate that decomposition is nearly complete at temperatures exceeding 700°C. The formation of PCDFs is most significant at around 600°C. nih.gov Research on the thermal decomposition of other brominated flame retardants, which share structural similarities, also highlights the formation of hazardous byproducts. For instance, the thermal degradation of tetrabromobisphenol A diallyl ether releases brominated phenols such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol. cetjournal.it
The table below details the expected byproducts from the thermal degradation of this compound based on available literature for related compounds.
| Temperature Range | Primary Byproducts | References |
| ~600°C | Highest yield of Polychlorinated dibenzo-p-furans (PCDFs) | nih.gov |
| >700°C | Near complete decomposition | nih.gov |
| General Pyrolysis | Polychlorinated dibenzo-p-dioxins (PCDDs), Chlorinated phenols, Chlorinated benzenes | nih.gov |
Chemical Reductive Dechlorination in Anaerobic Environments
In anaerobic environments, such as sediments, chemical reductive dechlorination is a key transformation pathway for chlorinated aromatic compounds. This process involves the removal of chlorine atoms, which is often mediated by anaerobic microorganisms. epa.gov Due to the structural similarity between PCDEs and polychlorinated biphenyls (PCBs), the extensive research on PCB dechlorination provides a strong model for understanding the fate of this compound.
Studies on the reductive dechlorination of PCBs in anaerobic sediments have shown a preferential removal of chlorine atoms from the meta and para positions. epa.gov Given that this compound has chlorine atoms at the meta (5, 5') and para-analogous (3, 3') positions, it is expected to undergo a similar dechlorination process. This would result in the formation of lower chlorinated diphenyl ethers.
Research on the reductive debromination of polybrominated diphenyl ethers (PBDEs) by anaerobic bacteria further supports this hypothesis. Microcosm studies have demonstrated the debromination of higher brominated PBDEs to less brominated congeners, including the eventual formation of diphenyl ether. nih.gov The process is often carried out by specialized microorganisms, such as Dehalococcoides species, which have been implicated in the dechlorination of PCBs. nih.govnih.gov
The dechlorination process is significant as it can reduce the toxicity of the parent compound and make the resulting products more susceptible to further degradation by aerobic bacteria. epa.gov
The table below outlines the expected products of the reductive dechlorination of this compound in anaerobic environments.
| Dechlorination Step | Potential Products | References |
| Initial Dechlorination | 3,3',5-Trichlorodiphenyl ether, 3,5-Dichlorodiphenyl ether | epa.gov |
| Subsequent Dechlorination | Dichlorodiphenyl ethers, Monochlorodiphenyl ethers | epa.govnih.gov |
| Complete Dechlorination | Diphenyl ether | nih.gov |
Analytical Methodologies for 3,3 ,5,5 Tetrachlorodiphenyl Ether
Sample Collection and Preservation Strategies for Diverse Matrices
The accurate analysis of 3,3',5,5'-Tetrachlorodiphenyl ether begins with appropriate sample collection and preservation to maintain the integrity of the analyte. The strategies employed vary depending on the sample matrix.
For aqueous samples such as groundwater and wastewater, collection typically involves using clean, pre-rinsed glass bottles with Teflon-lined caps (B75204) to prevent contamination and analyte adsorption to the container walls. nih.gov Preservation often involves cooling the samples to 4°C to minimize microbial degradation. libretexts.org For some persistent organic pollutants (POPs), acidification with nitric acid to a pH <2 is recommended, although this must be compatible with the specific analytical method. researchgate.net
Solid matrices like soil and sediment require different handling. Samples are often collected using stainless steel scoops or corers to obtain a representative portion of the material. nv.goviaea.org To minimize the loss of volatile components, samples should be stored in glass jars with Teflon-lined lids and kept cool, often frozen at -20°C, until analysis. alsglobal.com For bulk solid samples, it is important to collect a sufficient size to meet the laboratory's analytical requirements. epa.gov
In the case of biological matrices (biota) , such as fish tissue, samples are typically wrapped in solvent-rinsed aluminum foil or placed in glass containers and frozen at or below -20°C. nih.gov This prevents thawing and potential degradation of the target compounds. It is crucial to avoid contact with plastics that could leach interfering substances.
A summary of general sample collection and preservation strategies is provided in the table below.
| Matrix | Collection Container | Preservation Technique |
| Water | Glass bottles with Teflon-lined caps | Cool to 4°C; potential acidification |
| Soil/Sediment | Glass jars with Teflon-lined lids | Freeze at -20°C |
| Biota (e.g., fish tissue) | Solvent-rinsed aluminum foil or glass containers | Freeze at or below -20°C |
Extraction and Cleanup Techniques for Isolation
The isolation of this compound from the sample matrix is a critical step that significantly influences the accuracy and sensitivity of the analysis. Various extraction and cleanup techniques are employed to achieve this.
Solvent Extraction Methods (e.g., Liquid-Liquid, Solid-Liquid)
Liquid-Liquid Extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase. epa.gov For extracting non-polar compounds like this compound from aqueous samples, a water-immiscible organic solvent is used. epa.gov The choice of solvent is critical and depends on the analyte's properties. forensicresources.org
Solid-Liquid Extraction (SLE) is employed for solid matrices like soil, sediment, and biota. This involves the use of an organic solvent to extract the target analyte from the solid material. usgs.gov A common approach is Soxhlet extraction, which uses a continuous cycling of fresh solvent to achieve high extraction efficiency. usgs.gov
The table below summarizes common solvents used in these extraction methods for similar compounds.
| Extraction Method | Matrix | Common Solvents |
| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Hexane (B92381) |
| Solid-Liquid Extraction (SLE) | Soil, Sediment, Biota | Hexane, Acetone (B3395972), Toluene, Dichloromethane |
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely used cleanup and concentration technique that separates components of a mixture based on their physical and chemical properties. epa.gov It is highly effective for purifying sample extracts prior to chromatographic analysis. sepscience.comdiva-portal.org The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). epa.gov
For non-polar compounds like this compound, reversed-phase SPE is often used, where a non-polar stationary phase retains the analyte from a polar sample matrix. epa.gov The analyte is then eluted with a non-polar solvent. Common sorbents include C18-bonded silica (B1680970) and polymeric materials. youtube.com Normal-phase SPE, using a polar stationary phase like silica gel or Florisil, can also be employed for cleanup of non-polar extracts. diva-portal.org
A general SPE protocol involves the following steps:
Conditioning: The sorbent is prepared with a solvent to ensure effective interaction with the analyte. nv.gov
Sample Loading: The sample extract is passed through the cartridge. nv.gov
Washing: Interfering compounds are removed with a wash solvent that does not elute the analyte. forensicresources.org
Elution: The target analyte is recovered from the sorbent using an appropriate elution solvent. forensicresources.org
The selection of sorbents and solvents is critical for successful SPE.
| SPE Mode | Sorbent | Typical Application | Elution Solvents |
| Reversed-Phase | C18, Polymeric | Extraction from aqueous samples | Acetonitrile (B52724), Methanol |
| Normal-Phase | Silica Gel, Florisil | Cleanup of organic extracts | Hexane, Dichloromethane |
Microwave-Assisted Extraction (MAE) Application
Microwave-Assisted Extraction (MAE) is a modern and efficient technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. accustandard.com MAE offers several advantages over traditional methods, including reduced extraction times, lower solvent consumption, and increased automation. thermofisher.comnih.govglsciences.com
In a typical MAE procedure, the sample and a suitable solvent are placed in a closed vessel and subjected to microwave irradiation. accustandard.com The rapid heating increases the mass transfer of the analyte from the matrix into the solvent. For compounds like polychlorinated and polybrominated diphenyl ethers, a mixture of hexane and acetone is often used as the extraction solvent, with temperatures around 115-130°C and extraction times of 10-35 minutes. sepscience.comosti.gov
The efficiency of MAE can be influenced by several factors, as detailed in the following table.
| Parameter | Influence on Extraction | Typical Conditions for Similar POPs |
| Solvent | Must absorb microwave energy or be mixed with a polar solvent. | Hexane/Acetone (1:1), Dichloromethane/Acetone (1:1) sepscience.com |
| Temperature | Higher temperatures increase extraction efficiency, but can degrade thermolabile compounds. | 100-140°C thermofisher.com |
| Time | Extraction time needs to be optimized to ensure complete recovery without analyte degradation. | 10-20 minutes thermofisher.com |
| Matrix Moisture | Water content can affect heating and extraction efficiency. | Can be advantageous for non-polar solvent extractions. |
Advanced Sample Preparation for Complex Biota
The analysis of this compound in complex biological samples, such as fatty tissues, often requires advanced sample preparation techniques to remove interfering lipids. documentsdelivered.com One such technique is Selective Pressurized Liquid Extraction (SPLE) , which integrates cleanup steps directly into the extraction process by using adsorbents like alumina, silica gel, and Florisil within the extraction cell. thermofisher.com This can significantly reduce sample handling and solvent usage compared to separate cleanup steps. thermofisher.com
For the analysis of POPs in human serum, automated SPE systems have been developed. These systems can process a large number of samples with high reproducibility and require minimal manual intervention.
Chromatographic Separation Techniques
Gas chromatography (GC) is the primary technique for the separation and analysis of volatile and semi-volatile compounds like this compound. thermofisher.com When coupled with a mass spectrometer (MS), it provides a powerful tool for both qualitative and quantitative analysis. accustandard.com
The separation in GC is achieved on a capillary column, where compounds are separated based on their boiling points and interactions with the stationary phase. iaea.org For the analysis of chlorinated hydrocarbons, a (5%-Phenyl)-methylpolysiloxane column (such as a DB-5 or HP-5MS) is commonly used. forensicresources.org
The GC-MS system is operated under specific conditions to achieve optimal separation and detection. Key parameters include the column type, temperature program, and detector settings.
| Parameter | Typical Setting for Similar Compounds |
| GC Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness forensicresources.org |
| Carrier Gas | Helium or Nitrogen iaea.org |
| Injection Mode | Splitless or Pulsed Splitless |
| Injector Temperature | 250-280°C |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 80-100°C) to a high final temperature (e.g., 280-300°C) to elute all congeners. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) iaea.org |
| MS Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for targeted analysis or Full Scan for untargeted analysis. |
The retention time of a compound is a key parameter for its identification in a GC analysis. chromatographyonline.com While specific retention time data for this compound would depend on the exact analytical conditions, it would elute in a predictable order relative to other PCDE congeners based on its structure and boiling point. The use of certified reference materials is essential for accurate identification and quantification. accustandard.com
Gas Chromatography (GC) with Capillary Columns
Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. The use of capillary columns is critical for achieving the high resolution necessary to separate this specific isomer from other PCDE congeners and potential matrix interferences. phenomenex.com
Capillary columns, typically ranging from 15 to 100 meters in length with internal diameters of 150 to 300 µm, offer a significant improvement in separation efficiency over packed columns due to a higher number of theoretical plates per meter. libretexts.orgglsciencesinc.com These columns consist of a thin layer of stationary phase, often around 0.25 µm thick, coated onto the inner wall. libretexts.org The choice of stationary phase is crucial for effective separation. Non-polar columns, such as those with a 5% phenyl polysiloxane-based stationary phase (e.g., TG-5MS), are commonly used as they primarily separate compounds based on their boiling points. fishersci.com For more complex separations, columns with different polarities may be employed. fishersci.com
The dimensions of the capillary column, including length, internal diameter, and film thickness, are optimized to balance separation efficiency with analysis time. glsciencesinc.com Longer columns provide better resolution but increase the analysis time, while narrower columns enhance efficiency. glsciencesinc.com Thinner stationary phase films are suitable for separating low-volatility compounds. libretexts.org To protect the analytical column from non-volatile residues and extend its lifespan, an integrated guard column is often utilized. hpst.cz
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) presents an alternative and complementary technique to GC for the analysis of this compound, particularly when dealing with less volatile or thermally labile compounds. researchgate.net Reversed-phase HPLC, using columns such as C18, is a common approach where a nonpolar stationary phase is paired with a polar mobile phase. dphen1.com
Modern advancements like ultra-high-performance liquid chromatography (UHPLC) utilize columns with smaller particle sizes (e.g., sub-2 µm) to achieve faster analysis times and higher chromatographic efficiencies. dphen1.comnih.gov The choice of mobile phase solvents, such as acetonitrile and water, and additives like ammonium (B1175870) acetate (B1210297) or formate, is critical for optimizing the separation and is often tailored for compatibility with mass spectrometry detection. The gradient elution, where the mobile phase composition is changed over the course of the analysis, allows for the effective separation of a wide range of compounds within a single run.
| Property | Gas Chromatography (GC) with Capillary Columns | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with stationary and liquid mobile phases. |
| Typical Column | Wall-coated open tubular (WCOT) columns with various stationary phases (e.g., 5% phenyl polysiloxane). libretexts.orgfishersci.com | Packed columns with stationary phases like C18 for reversed-phase chromatography. dphen1.com |
| Advantages | High resolution, ideal for complex mixtures and isomer separation. phenomenex.com | Suitable for less volatile and thermally unstable compounds. researchgate.net |
| Key Parameters | Column length, internal diameter, film thickness, oven temperature program. glsciencesinc.com | Mobile phase composition, gradient elution, column particle size. dphen1.com |
Detection and Quantification Approaches
Following chromatographic separation, sensitive and specific detection methods are required for the accurate identification and quantification of this compound.
Mass Spectrometry (MS) Detection (e.g., GC/MS, HPLC-MS/MS)
Mass spectrometry (MS) is the most powerful and widely used detection technique for the analysis of this compound due to its high sensitivity and specificity. researchgate.netthermofisher.com When coupled with GC (GC/MS) or HPLC (HPLC/MS), it provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. hpst.czresearchgate.net Tandem mass spectrometry (MS/MS), such as in a triple quadrupole system, further enhances selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices. thermofisher.comwaters.com
Selected ion monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly increases sensitivity. iupac.org Instead of scanning the entire mass spectrum, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte, in this case, this compound. iupac.orgnih.gov This targeted approach allows for longer dwell times on the ions of interest, improving the signal-to-noise ratio and achieving lower detection limits. nih.gov
High-resolution mass spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy, which is invaluable for identifying unknown or unexpected compounds in a sample—a process known as non-target screening. europa.euresearchgate.net This technique can detect and tentatively identify emerging contaminants without the need for reference standards for every single compound. europa.eueeer.org HRMS is a powerful tool for environmental monitoring and can help in the identification of a wide range of organic contaminants in various matrices. fftc.org.twnih.gov
Electron Capture Detection (ECD)
The electron capture detector (ECD) is a highly sensitive and selective detector used in gas chromatography, particularly for halogenated compounds like this compound. wikipedia.orgtaylorandfrancis.com The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes eluting from the GC column. wikipedia.orgtaylorandfrancis.com While extremely sensitive to compounds containing halogens, nitro groups, and other electron-withdrawing groups, it is less responsive to hydrocarbons, alcohols, and amines. taylorandfrancis.com For confirmation, analysis on two columns with different polarities is often performed. scioninstruments.com
| Detection Method | Principle | Analytes Detected | Advantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | A wide range of compounds. | High specificity and can be used for structural elucidation. researchgate.netthermofisher.com |
| Selected Ion Monitoring (SIM) | Monitors a few specific ions characteristic of the analyte. | Targeted compounds with known mass spectra. | Enhanced sensitivity and lower detection limits. iupac.orgnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with high accuracy. | Both known and unknown compounds. | Enables non-target screening and identification of novel contaminants. europa.euresearchgate.net |
| Electron Capture Detection (ECD) | Measures the capture of electrons by electronegative compounds. | Primarily halogenated compounds, nitroaromatics, and conjugated carbonyls. wikipedia.orgtaylorandfrancis.com | Extremely high sensitivity for specific classes of compounds. wikipedia.org |
Internal Standard and Surrogate Spike Methodologies
The use of internal standards and surrogates is a cornerstone of quality assurance in the trace analysis of organic compounds like this compound. This approach, often referred to as the isotope dilution method, is essential for achieving accurate and precise measurements by correcting for the loss of analyte during sample preparation and analysis.
Internal Standards: An internal standard (IS) is a known amount of a compound, not expected to be present in the sample, that is added to the sample extract just before instrumental analysis. epa.gov It is used to calculate the relative response factor for the target analyte, which allows for accurate quantification. For methods employing mass spectrometry, carbon-13 labeled (¹³C-labeled) analogs of the analytes are ideal internal standards. nih.gov For instance, in methods analogous to those for dioxins, such as EPA Method 1613, specific ¹³C₁₂-labeled PCDDs are used as internal standards to measure the concentration of native analytes. epa.gov
Surrogates: A surrogate is a compound that is chemically similar to the target analytes in terms of extraction, cleanup, and chromatographic behavior but is not expected to be found in environmental samples. usgs.gov Surrogates are added to every sample, blank, and quality control sample before any extraction or cleanup procedures begin. ca.govca.gov Their primary purpose is to monitor the efficiency of the entire analytical process, from extraction to final measurement. The recovery of the surrogate spike provides a measure of the method's performance for each individual sample and can indicate issues such as matrix interferences or errors in sample processing. usgs.gov
Whenever possible, isotopically-labeled analogs of the analytes of interest are the preferred choice for surrogates. ca.govca.gov For the analysis of chlorinated compounds like PCDEs, this often involves using ¹³C-labeled or deuterated versions of related compounds. nih.gov The selection of surrogates is critical; they must not interfere with the determination of any target analyte and should be well-separated chromatographically. nih.gov
| Standard Type | Compound Example | Purpose | Typical Method Application |
|---|---|---|---|
| Internal Standard | ¹³C₁₂-1,2,3,4-Tetrachlorodibenzo-p-dioxin (TCDD) | Quantification of native analytes by correcting for instrument variability. epa.gov | EPA Method 1613 (Dioxins/Furans) epa.gov |
| Internal Standard | ¹³C₁₂-1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | Quantification of native analytes by correcting for instrument variability. epa.gov | EPA Method 1613 (Dioxins/Furans) epa.gov |
| Surrogate | ¹³C-labeled PCB congeners | Monitor recovery and performance of extraction and cleanup steps for each sample. nih.gov | PCB and Dioxin-like compound analysis nih.gov |
| Surrogate | Pentachloronitrobenzene | Monitor recovery for organochlorine pesticides and PCBs when using GC-MS is not available. nih.gov | Organochlorine Pesticide/PCB analysis nih.gov |
Quality Assurance and Quality Control in this compound Analysis
A robust quality assurance (QA) and quality control (QC) program is indispensable for generating legally defensible data of known quality. epa.gov QA encompasses the entire system and all planned activities to ensure quality requirements are met, while QC refers to the specific operational techniques and activities used to fulfill those requirements. dau.edudurolabs.co6sigma.us For the analysis of this compound, QA/QC protocols are typically adapted from established methods for other persistent organic pollutants. well-labs.commdpi.com
The minimum requirements for a QA/QC program include an initial demonstration of laboratory capability, followed by the ongoing analysis of standards and blanks to monitor performance. epa.gov Key QC elements include:
Method Blanks: A method blank is an analyte-free matrix (e.g., purified water, solvent, or diatomaceous earth) that is carried through the entire analytical procedure, including extraction, cleanup, and analysis. mdpi.com It is used to assess contamination introduced during sample handling and processing in the laboratory.
Laboratory Control Samples (LCS): An LCS, also known as a quality control check sample, is a clean matrix spiked with known concentrations of the target analytes from a source independent of the calibration standards. epa.gov The LCS is processed alongside the samples to evaluate the accuracy and performance of the entire analytical method. The recovery of the analytes must fall within established control limits.
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): To evaluate the effect of the sample matrix on the analytical method, a portion of a sample is spiked with a known amount of target analytes (MS). ca.gov A second spiked aliquot (MSD) is also prepared and analyzed. The percent recovery of the spike helps to assess matrix-induced bias, while the relative percent difference (RPD) between the MS and MSD provides a measure of method precision in the specific sample matrix. ca.govca.gov
Surrogate Spike Recovery: As detailed in the previous section, every sample is spiked with surrogate compounds before extraction. The percent recovery of these surrogates is a critical measure of method performance for each specific sample, with acceptance limits typically in the range of 70-130%, though this can vary by method and analyte. usgs.govca.gov
Calibration: Instrument calibration is verified at the beginning of each analytical run to ensure the instrument is providing a stable and accurate response. This involves analyzing calibration standards at various concentrations. Ongoing performance is checked with continuing calibration verification (CCV) standards analyzed at regular intervals. dc.gov
Certified Reference Materials (CRMs): Analyzing a CRM, when available, provides the best assessment of an analytical method's accuracy for a real-world matrix. nih.gov These materials have certified concentrations of the target analytes.
Biotransformation and Metabolic Pathways of 3,3 ,5,5 Tetrachlorodiphenyl Ether
Microbial Biotransformation Mechanisms
The breakdown of 3,3',5,5'-Tetrachlorodiphenyl ether by microorganisms is a key process in its environmental degradation. Both anaerobic and aerobic microbes employ distinct enzymatic strategies to metabolize this compound.
Reductive Dechlorination in Anaerobic Microorganisms
Under anaerobic conditions, such as those found in sediments and certain soil microzones, the primary microbial transformation of chlorinated aromatic compounds like this compound is reductive dechlorination. nih.govnih.gov In this process, the chlorine atoms on the diphenyl ether molecule are sequentially removed and replaced with hydrogen atoms. This reaction is advantageous for the microorganisms as it uses the chlorinated compound as an electron sink. nih.gov
Studies on similar compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), show that the removal of halogens typically occurs from the meta and para positions more readily than from the ortho positions. nih.gov For this compound, this would involve the removal of chlorines at the 3, 3', 5, and 5' positions. This process leads to the formation of lesser-chlorinated diphenyl ether congeners, which are generally less toxic and more susceptible to further degradation. While complete dechlorination to diphenyl ether is possible for some congeners by specific microbes like Dehalococcoides mccartyi, it is often a partial process carried out by a consortium of anaerobic bacteria. nih.gov
Oxidative Degradation by Aerobic Microbes
In the presence of oxygen, aerobic microbes utilize a different set of enzymes to degrade this compound. This process is often initiated by powerful oxidative enzymes. Research on analogous compounds like PBDEs and PCBs has shown that bacteria capable of degrading PCBs can also transform these related compounds. nih.gov
The aerobic degradation pathway typically involves two main steps:
Hydroxylation: The process is initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto one of the aromatic rings, forming a dihydroxylated intermediate. nih.govnih.gov This step is crucial as it destabilizes the aromatic system.
Ether Bond Cleavage: Following hydroxylation, the ether bond, which is notably stable, can be cleaved. mdpi.com This breakage of the ether linkage results in the formation of chlorinated catechols and chlorinated phenols. These intermediates can then undergo further degradation, including ring cleavage, eventually leading to mineralization into carbon dioxide, water, and chloride ions. nih.govmdpi.com
The table below summarizes the key microbial biotransformation mechanisms for compounds structurally similar to this compound.
| Mechanism | Condition | Key Enzymes | Primary Transformation | Resulting Products |
| Reductive Dechlorination | Anaerobic | Reductive dehalogenases | Sequential removal of chlorine atoms. | Lower-chlorinated diphenyl ethers, Diphenyl ether. |
| Oxidative Degradation | Aerobic | Dioxygenases, Peroxygenases | Hydroxylation of aromatic rings and ether bond cleavage. mdpi.comnih.gov | Hydroxylated intermediates, Chlorinated catechols, Chlorinated phenols. nih.govmdpi.com |
Biotransformation in Plants and Phytoremediation Contexts
Plants can play a significant role in the uptake, transformation, and degradation of persistent organic pollutants like this compound, a process known as phytoremediation. nih.govacs.org This involves a series of metabolic pathways within the plant tissues and in the surrounding root zone (rhizosphere).
Hydroxylation Pathways in Plant Species (e.g., Poplar)
Once absorbed by plants, such as the widely studied poplar species, this compound can undergo hydroxylation. mdpi.com This is a critical detoxification step catalyzed by plant enzymes, particularly cytochrome P450 monooxygenases. These enzymes introduce hydroxyl (-OH) groups onto the aromatic rings of the molecule. This process increases the polarity and water solubility of the compound, which is a prerequisite for further metabolism and conjugation. Studies on PCBs in poplar have demonstrated the formation of various hydroxylated metabolites. nih.gov
Dechlorination and Ether Bond Scission in Plant Metabolism
Plants have also been shown to facilitate the dechlorination of chlorinated compounds. nih.gov This can occur through the action of specific plant enzymes, such as nitrate (B79036) reductase, which has been observed to dechlorinate PCBs. nih.gov Furthermore, the rhizosphere, the soil region immediately surrounding the plant roots, is a hotbed of microbial activity. Plants release organic compounds that can stimulate microbial communities capable of both reductive and oxidative degradation of pollutants. nih.gov This plant-microbe synergy can enhance the dechlorination and even the ether bond cleavage of compounds like this compound in the soil. mdpi.comnih.gov
Conjugation Reactions in Plant Tissues
Following hydroxylation, the resulting metabolites of this compound can undergo conjugation reactions within the plant cells. nih.gov This is a common plant detoxification strategy where molecules such as sugars (e.g., glucose), amino acids, or glutathione (B108866) are attached to the pollutant metabolite. usp.br These reactions are catalyzed by enzymes like glycosyltransferases. nih.gov Conjugation further increases the water solubility of the metabolites, reduces their toxicity, and allows for their sequestration in plant vacuoles or incorporation into cell wall components like lignin. nih.govnih.gov This effectively immobilizes the compound within the plant, preventing it from causing harm to cellular processes.
The following table outlines the biotransformation processes of chlorinated diphenyl ethers in plant systems.
| Process | Location | Key Enzymes/Mechanisms | Transformation | Purpose |
| Hydroxylation | Plant Tissues | Cytochrome P450 monooxygenases | Addition of hydroxyl groups to aromatic rings. | Increase polarity and water solubility. |
| Dechlorination | Plant Tissues & Rhizosphere | Nitrate reductase, Microbial activity | Removal of chlorine atoms. | Reduce toxicity and facilitate further degradation. |
| Ether Bond Scission | Rhizosphere (Microbial) | Microbial dioxygenases | Cleavage of the ether linkage. | Breakdown of the core structure. |
| Conjugation | Plant Tissues | Glycosyltransferases, Glutathione S-transferases | Attachment of sugars, amino acids, or glutathione. | Detoxification, transport, and storage in vacuoles. nih.govusp.br |
Metabolism in Invertebrates and Lower Vertebrates (e.g., Aquatic Organisms)
The biotransformation of polychlorinated diphenyl ethers (PCDEs), including congeners like this compound, in aquatic ecosystems is a critical factor in their environmental fate and potential for bioaccumulation. Studies on simulated aquatic food chains have provided insight into how these compounds are metabolized by lower life forms.
In aquatic organisms, particularly fish, PCDEs undergo several metabolic transformations. A study investigating the fate of 12 PCDE congeners in a simulated food chain of algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio) revealed distinct metabolic pathways among the different trophic levels. nih.gov While dechlorination was the sole metabolic pathway identified for the invertebrates (S. obliquus and D. magna), the zebrafish demonstrated a more complex metabolic capability. nih.gov
For zebrafish, three primary metabolic pathways were observed: dechlorination, methoxylation, and hydroxylation. nih.gov Dechlorination involves the removal of chlorine atoms from the diphenyl ether structure, leading to the formation of lower-chlorinated PCDE congeners. Methoxylation is the addition of a methoxy (B1213986) group (-OCH₃) to the molecule, and hydroxylation is the addition of a hydroxyl group (-OH). Experimental evidence confirmed that both methoxylation and hydroxylation reactions occurred at the ortho-position (carbons 2, 2', 6, or 6') of the benzene (B151609) rings of the PCDEs. nih.gov These findings highlight that even lower vertebrates possess enzymatic systems capable of transforming this compound, altering its structure and potentially its toxicological properties.
Table 1: Observed Metabolic Pathways of PCDEs in a Simulated Aquatic Food Chain
| Organism | Trophic Level | Observed Metabolic Pathways |
|---|---|---|
| Scenedesmus obliquus | Producer (Algae) | Dechlorination |
| Daphnia magna | Primary Consumer (Invertebrate) | Dechlorination |
| Danio rerio | Secondary Consumer (Zebrafish) | Dechlorination, Methoxylation, Hydroxylation |
Data sourced from a study on the trophic transfer and biotransformation of 12 PCDE congeners. nih.gov
Mammalian Biotransformation and metabolite Formation (excluding human clinical data)
In mammals, the biotransformation of foreign compounds like this compound is primarily carried out by a superfamily of enzymes known as cytochrome P450s. These enzymes are central to the detoxification and metabolic clearance of a vast array of substances.
The cytochrome P450 (P450 or CYP) monooxygenase system is the principal catalyst for the oxidative metabolism of a wide range of xenobiotics, including halogenated aromatic hydrocarbons. nih.govufl.edu These heme-containing enzymes activate molecular oxygen and transfer one oxygen atom to the substrate, typically resulting in a hydroxylated product. nih.govnih.gov The metabolism of polychlorinated biphenyls (PCBs), which are structurally analogous to PCDEs, is well-documented to be mediated by CYP enzymes, particularly isoforms like CYP2A6. nih.gov For a tetrachlorinated compound like this compound, which has unsubstituted positions on its aromatic rings, CYP-mediated oxidation is a highly probable metabolic pathway. The extreme reactivity of the P450 oxidative species allows it to oxidize substrates at various positions, with the resulting metabolite profile depending on how the molecule is presented to the enzyme's active site. ufl.edu
Aromatic hydroxylation is a key reaction catalyzed by CYP enzymes, introducing a hydroxyl group directly onto the aromatic ring of a substrate. nih.govresearchgate.net This process can occur at different positions, designated as ortho, meta, or para relative to the ether linkage or existing substituents. For this compound, the available positions for hydroxylation are carbons 2, 4, and 6 (and the equivalent 2', 4', and 6' positions).
The mechanism of CYP-mediated aromatic hydroxylation is complex, proceeding via a transition state that has both radical and cationic characteristics. nih.gov The enzyme's active site facilitates the formation of an epoxide intermediate across a double bond of the aromatic ring. nih.govresearchgate.net This highly reactive epoxide can then rearrange to form a more stable phenol (B47542) (a hydroxylated aromatic compound). The specific position of hydroxylation (ortho, meta, or para) is influenced by both the electronic properties of the substrate and the steric constraints of the specific CYP isoform's active site. nih.gov Studies on similarly structured PCBs, such as 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), have shown the formation of multiple monohydroxylated metabolites, demonstrating that hydroxylation can occur at different available sites on the rings. nih.gov
Table 2: Potential Aromatic Hydroxylation Sites on this compound
| Position Type | Carbon Atom Number | Status |
|---|---|---|
| ortho | 2, 6, 2', 6' | Unsubstituted, Available for Hydroxylation |
| meta | 3, 5, 3', 5' | Substituted with Chlorine |
While this compound contains chlorine atoms, its metabolic fate can be understood by analogy to the extensively studied polybrominated diphenyl ethers (PBDEs). Biotransformation of PBDEs in organisms such as fish can involve debromination, where a bromine atom is removed and replaced. nih.gov This process can lead to the formation of lower-brominated congeners, some of which may have different toxicological profiles. nih.gov
This dehalogenation can occur through reductive pathways, as seen in anaerobic microbial degradation, or through oxidative processes mediated by enzymes like CYPs. nih.govberkeley.edu Oxidative dehalogenation involves the enzymatic replacement of a halogen atom with a hydroxyl group, which can be an intermediate step in metabolism. For instance, the metabolism of the synthetic cannabinoid AM2201, which contains a fluorine atom, can undergo CYP-mediated oxidative dehalogenation. nih.gov By analogy, it is plausible that this compound could undergo oxidative dechlorination, where a chlorine atom is replaced by a hydroxyl group, leading to the formation of a hydroxylated and dechlorinated metabolite.
A notable feature of the enzymatic hydroxylation of aromatic compounds is a chemical rearrangement known as the NIH shift. wikipedia.org Named after the National Institutes of Health where it was first described, this mechanism involves the intramolecular migration of a substituent (like a hydrogen atom, halogen, or alkyl group) on an aromatic ring during the hydroxylation reaction. wikipedia.orggovst.edu
The NIH shift occurs following the formation of the arene oxide intermediate by a CYP enzyme. researchgate.net As this epoxide ring opens to form the phenol, the substituent at the site of hydroxylation shifts to an adjacent carbon atom on the ring instead of being eliminated. wikipedia.orgchemistryviews.org This mechanism is a hallmark of hydroxylation catalyzed by monooxygenase enzymes. govst.edu While studied extensively with hydrogen isotopes, the NIH shift can also involve halogen atoms. govst.edu Therefore, during the CYP-mediated hydroxylation of this compound, it is mechanistically possible for a chlorine atom adjacent to the site of hydroxylation to migrate to a neighboring carbon atom, resulting in an isomeric product that would not be expected from a simple substitution reaction.
Conjugation with Glucuronide and Glutathione
There is currently no specific information available in scientific literature detailing the conjugation of this compound with glucuronide and glutathione. In principle, the initial phase of biotransformation for many xenobiotics, including other chlorinated aromatic hydrocarbons, involves hydroxylation. These resulting hydroxylated metabolites can then undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.
Glucuronidation, the coupling of a substance with glucuronic acid, is a major pathway for the detoxification and elimination of hydroxylated metabolites of foreign compounds. This reaction is catalyzed by UDP-glucuronosyltransferases. Similarly, glutathione conjugation, mediated by glutathione S-transferases, is a critical step in the detoxification of electrophilic compounds, which can be formed during the oxidative metabolism of aromatic compounds. While it is plausible that hydroxylated metabolites of this compound could undergo these conjugation reactions, no studies have been found to confirm or characterize these specific processes for this compound.
Formation of Methylsulfonyl Metabolites
The formation of methylsulfonyl metabolites from this compound has not been specifically documented in the reviewed scientific literature. The pathway leading to methylsulfonyl metabolites is a recognized, albeit less common, biotransformation route for some persistent organic pollutants, particularly certain PCB congeners. This pathway typically involves the initial conjugation of the compound or its metabolite with glutathione. Following a series of enzymatic steps, including cleavage of the glutathione conjugate and subsequent methylation and oxidation, a methylsulfonyl (-SO2CH3) group is formed.
Studies on various PCB congeners have identified methylsulfonyl metabolites in different tissues, indicating that this pathway is relevant for some chlorinated aromatic hydrocarbons. nih.govnih.gov However, without direct experimental evidence, it remains unknown whether this compound is a substrate for the enzymes involved in this metabolic cascade.
Structure-Activity Relationships in Metabolism
Specific research on the structure-activity relationships in the metabolism of this compound is not available. For related compounds like PCBs, the rate and profile of metabolism are heavily influenced by the number and position of chlorine atoms on the biphenyl (B1667301) rings. Generally, less chlorinated congeners and those with adjacent unsubstituted carbon atoms are more susceptible to metabolism. The presence of an ether linkage in diphenyl ethers, as opposed to the direct bond in biphenyls, would also be expected to influence the molecule's conformation and interaction with metabolic enzymes, but the specifics of this influence for the tetrachlorodiphenyl ether have not been elucidated.
Excretion Pathways of this compound Metabolites
Direct studies on the excretion pathways of metabolites of this compound are absent from the scientific literature. For other halogenated aromatic compounds, such as PCBs and PBDEs, excretion of metabolites occurs via both feces and urine. The relative importance of these routes depends on factors like the molecular weight and polarity of the metabolites. More polar metabolites, such as glucuronide and sulfate (B86663) conjugates, are typically excreted in urine, while less polar metabolites and parent compounds may be eliminated through feces via biliary excretion. Given the lack of data on the formation of any metabolites for this compound, their subsequent excretion pathways remain a matter of speculation based on the behavior of other, dissimilar compounds.
Mechanisms of Interaction and Biochemical Impact of 3,3 ,5,5 Tetrachlorodiphenyl Ether
Induction of Xenobiotic Metabolizing Enzymes
The induction of xenobiotic metabolizing enzymes is a primary adaptive response of an organism to chemical exposure. This process involves increasing the synthesis of enzymes, such as those in the cytochrome P450 superfamily, which are crucial for metabolizing and clearing foreign compounds. evotec.comsolvobiotech.com The induction is often mediated by ligand-activated transcription factors, including the aryl hydrocarbon receptor (AhR). evotec.comsolvobiotech.com
Cytochrome P-450 Induction Profiles
Cytochrome P450 (CYP) enzymes are a large family of proteins essential for the metabolism of a wide array of xenobiotics and endogenous molecules. nih.govresearchgate.net The induction of specific CYP isoforms, particularly those in the CYP1, CYP2, and CYP3 families, is a key mechanism by which chemicals can alter drug metabolism and their own detoxification. solvobiotech.comnih.gov This induction is primarily regulated at the transcriptional level through nuclear receptors like the AhR, which controls the CYP1 family, and the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), which regulate the CYP3A and CYP2B families, respectively. evotec.comresearchgate.net
Specific research detailing the complete cytochrome P-450 induction profile for 3,3',5,5'-tetrachlorodiphenyl ether is limited. However, the activity of related compounds, polychlorinated and polybrominated diphenyl ethers, is largely dependent on their structure. oup.com Compounds that can adopt a planar configuration and bind to the AhR are typically inducers of the CYP1A subfamily. oup.comnih.gov The 3,3',5,5'- substitution pattern, lacking chlorine atoms at the para (4,4') and ortho (2,2',6,6') positions, allows for a more planar conformation compared to many other congeners, suggesting a potential for AhR-mediated CYP1A induction. However, detailed studies confirming the specific isoforms induced and the magnitude of induction by this specific congener are not extensively documented in the reviewed literature.
Aryl Hydrocarbon Hydroxylase (AHH) Modulation
Aryl hydrocarbon hydroxylase (AHH) activity is a classic measure of the catalytic function of CYP1A1 and CYP1A2 enzymes. Its induction is a hallmark of exposure to AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov The process involves the AhR binding the ligand, translocating to the nucleus, and activating the transcription of the CYP1A1 gene. nih.govnih.gov
While direct studies on AHH modulation by this compound are scarce, research on structurally similar polybrominated diphenyl ethers (PBDEs) shows that certain congeners can induce CYP1A1-dependent activity, often measured as 7-ethoxyresorufin-O-deethylase (EROD) activity, which is analogous to AHH activity. oup.comnih.gov However, many non-planar PBDEs act as antagonists, inhibiting TCDD-induced EROD activity. nih.govresearchgate.net Given the structural similarities, the potential for this compound to modulate AHH activity exists, but its specific role as an inducer or inhibitor has not been definitively characterized.
NADPH Cytochrome c Reductase Activity
NADPH-cytochrome P450 reductase (POR) is a crucial flavoprotein located in the endoplasmic reticulum. bioworlde.commybiosource.com Its primary function is to transfer electrons from NADPH to all microsomal cytochrome P450 enzymes, a necessary step for their catalytic activity in metabolizing xenobiotics. bioworlde.commybiosource.comnih.gov The activity of this reductase can be measured spectrophotometrically by its ability to reduce an alternative substrate, cytochrome c. nih.govsigmaaldrich.com
There is no specific evidence in the reviewed scientific literature to suggest that this compound directly modulates the intrinsic catalytic activity of NADPH-cytochrome c reductase. The primary interaction of related compounds is the induction of the CYP enzymes themselves, which then rely on the existing reductase for electrons, rather than altering the reductase's function directly.
Aryl Hydrocarbon Receptor (AhR) Agonism or Antagonism
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many planar halogenated aromatic hydrocarbons. nih.govnih.gov Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs) on DNA to initiate the transcription of target genes, including CYP1A1. nih.govnih.gov Chemicals can act as agonists (activators) or antagonists (inhibitors) of this pathway. nih.gov
The interaction of polychlorinated and polybrominated diphenyl ethers with the AhR is highly structure-dependent. oup.comnih.gov Research on analogous brominated compounds (PBDEs) indicates that some congeners can act as weak AhR agonists, while many others exhibit antagonistic properties, inhibiting the receptor's activation by potent agonists like TCDD. oup.comnih.govnih.gov Specifically, non-ortho substituted, planar congeners are more likely to be agonists. The 3,3',5,5'-chloro substitution pattern of this diphenyl ether congener lacks lateral chlorines (positions 4 and 4'), which are important for high-affinity binding and potent dioxin-like activity seen in compounds like 3,3',4,4'-tetrachlorodiphenyl ether. cas.org However, the lack of ortho substitutions may allow it to adopt a sufficiently planar conformation to interact with the AhR, potentially as a weak agonist or an antagonist. Without direct experimental data, its precise role remains unconfirmed.
Endocrine System Perturbations (Mechanistic Basis)
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, transport, metabolism, and receptor-mediated action of natural hormones. nih.govendocrine.orgnih.gov Mechanisms of endocrine disruption include mimicking endogenous hormones by binding to steroid receptors (e.g., estrogen and androgen receptors), blocking hormone receptors, or altering the expression of enzymes involved in steroidogenesis. nih.govratcatinc.commdpi.com
Studies on various diphenyl ether structures, particularly brominated ones, have revealed potential for endocrine disruption. nih.gov Some hydroxylated metabolites of PBDEs have been shown to possess estrogenic activity or act as antagonists at the estrogen receptor (ER) and androgen receptor (AR). nih.gov For example, certain PBDEs and their metabolites can inhibit ERα-mediated activity, while others show weak estrogenic effects via ERβ. nih.gov The capacity for this compound to cause endocrine disruption would likely depend on its ability to bind to nuclear hormone receptors or on the activity of its potential metabolites. Halogenated compounds with a diphenyl ether structure have been suggested as potential AR antagonists. nih.gov However, specific studies examining the direct interaction of this compound with hormone receptors or steroidogenic enzymes are not detailed in the available literature.
Molecular and Cellular Mechanisms of Biological Response (excluding specific adverse effects)
Beyond direct enzyme induction and receptor agonism/antagonism, chemicals can elicit a range of other molecular and cellular responses. The activation of the AhR, for instance, is not limited to metabolic enzyme induction but also plays roles in regulating immunity, cell cycle, and development. nih.govyoutube.com The AhR pathway can cross-talk with other signaling pathways, leading to a complex biological response.
For diphenyl ethers, one noted mechanism is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme in the heme and chlorophyll (B73375) biosynthesis pathway, though this is primarily associated with their use as herbicides. nih.gov Research into the broader cellular impacts of specific PCDE congeners like this compound is not extensive. The biological response is generally inferred from more well-studied structural analogs like PCBs and PBDEs, which can disrupt cellular signaling and lead to oxidative stress. nih.gov The AhR itself is known to be involved in oxidative stress responses. nih.gov However, specific molecular mechanisms unique to this compound, beyond the potential interactions described in the sections above, are not well-defined in the scientific literature reviewed.
Summary of Biochemical Interactions
The following table summarizes the known and potential mechanistic interactions of this compound based on available data and structure-activity relationships from analogous compounds.
| Mechanism | Interaction Profile of this compound | Supporting Rationale / Citations |
| Cytochrome P-450 Induction | Specific profile not documented. Potential for CYP1A induction due to its non-ortho, planar-like structure. | oup.comnih.gov |
| AHH/EROD Modulation | Specific data unavailable. Potential to act as a weak inducer or antagonist. | oup.comnih.govresearchgate.net |
| NADPH Cytochrome c Reductase | No evidence of direct modulation. | bioworlde.commybiosource.comnih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Unconfirmed. Likely a weak agonist or antagonist based on its structure (non-ortho substituted but lacking lateral chlorines). | oup.comnih.govcas.org |
| Endocrine Disruption | Specific data unavailable. Related diphenyl ether compounds show anti-estrogenic and anti-androgenic activities. | ratcatinc.comnih.gov |
Structure-Activity Relationships for Mechanistic Potency of this compound
The mechanistic potency of this compound, like other polychlorinated diphenyl ethers (PCDEs), is intrinsically linked to its chemical structure. The arrangement of chlorine atoms on the diphenyl ether backbone dictates its ability to interact with biological targets, primarily the aryl hydrocarbon (Ah) receptor, and consequently elicit a cascade of biochemical responses. The relationship between the molecular structure of PCDE congeners and their biological activity is a critical aspect of understanding their potential for toxicological effects.
The primary mechanism through which many of the toxic effects of compounds like this compound are mediated is through the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov This ligand-activated transcription factor is involved in regulating the expression of a suite of genes, including those for xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1). nih.govnih.gov The induction of CYP1A1 activity, often measured by the ethoxyresorufin-O-deethylase (EROD) assay, is a common biomarker for AhR activation. nih.govnih.gov
The structure-activity relationship for AhR binding and subsequent downstream effects is well-established for related classes of compounds like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). nih.govnih.gov For a compound to be a potent AhR agonist, it generally needs to be planar or near-planar, allowing it to fit into the ligand-binding pocket of the receptor. The presence and position of halogen atoms are crucial determinants of this planarity and the electronic properties of the molecule.
Research on various PCDE congeners has demonstrated a clear structure-activity relationship for AhR-mediated responses. The potency of a PCDE congener is largely determined by the number and position of chlorine atoms on the phenyl rings.
A comparative study on the induction of EROD activity in chicken embryo hepatocytes by different halogenated aromatic hydrocarbons revealed that the relative potencies of these compounds vary significantly depending on their structure. nih.gov While this particular study did not include this compound, it underscores the principle that substitution patterns are critical for biological activity.
The following table summarizes the general structure-activity relationships for the AhR-mediated effects of polychlorinated aromatic hydrocarbons, which are applicable to PCDEs:
| Structural Feature | Influence on AhR Binding and Potency |
| Planarity | Coplanar or near-coplanar structures exhibit higher binding affinity to the AhR. |
| Lateral Chlorine Substitution | Chlorine atoms at the meta (3, 3', 5, 5') and para (4, 4') positions generally enhance AhR binding and potency by promoting a planar conformation. |
| Ortho Chlorine Substitution | Chlorine atoms at the ortho (2, 2', 6, 6') positions tend to hinder the molecule from adopting a planar conformation, thereby reducing AhR binding affinity and toxic potency. |
| Number of Chlorine Atoms | The overall number of chlorine atoms influences the lipophilicity and persistence of the molecule, but the positional substitution is more critical for determining potency. |
Based on these principles, this compound, which has chlorine atoms at the meta positions, would be expected to have some affinity for the AhR and the potential to induce dioxin-like effects. However, the absence of para-substitution and the presence of the flexible ether linkage likely result in a lower potency compared to more rigid, planar molecules like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is the most potent AhR agonist. nih.gov
To quantify and compare the potency of different dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) has been developed. ornl.govcdc.gov These factors express the potency of a compound relative to TCDD, which is assigned a TEF of 1.0. ornl.govcdc.gov While TEFs have been established for many PCDDs, PCDFs, and PCBs, they are not available for most PCDEs, including this compound, due to a lack of sufficient toxicological data.
The following table presents a hypothetical relative potency of this compound based on the general structure-activity principles, in the absence of direct experimental TEF values.
| Compound | Substitution Pattern | Expected Relative Potency (compared to TCDD) |
| This compound | Meta-substituted | Low to moderate |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 2,3,7,8-substituted | High (Reference) |
| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) | Non-ortho substituted | Moderate |
| 2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52) | Di-ortho substituted | Very Low |
It is important to note that while these structure-activity relationships provide a framework for predicting the potential mechanistic potency of this compound, detailed experimental studies are necessary to definitively determine its specific binding affinity for the AhR and its relative potency to induce downstream toxicological effects.
Synthesis Pathways for Research of 3,3 ,5,5 Tetrachlorodiphenyl Ether
Laboratory Synthesis of Specific PCDE Congeners
The targeted synthesis of individual PCDE congeners is crucial for identifying and quantifying their presence in environmental and biological samples. The general formation of PCDEs can occur through the condensation of chlorophenols with chlorobenzenes at high temperatures nih.gov. However, for research purposes, more controlled and specific laboratory methods are required.
The Ullmann condensation, or Ullmann ether synthesis, is a classical and widely used method for preparing diaryl ethers. nih.govorganic-chemistry.org The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org In the context of synthesizing 3,3',5,5'-tetrachlorodiphenyl ether, this would typically involve the reaction of 3,5-dichlorophenol (B58162) with a 1-halo-3,5-dichlorobenzene.
The traditional Ullmann reaction often required stoichiometric amounts of copper powder and harsh reaction conditions, with temperatures exceeding 200°C and the use of high-boiling polar solvents like pyridine (B92270) or dimethylformamide (DMF). nih.govwikipedia.org These conditions limit the functional group tolerance of the reaction.
Modern variants of the Ullmann synthesis have been developed to overcome these limitations. These improved methods utilize soluble copper(I) catalysts, often in combination with ligands, which facilitate the reaction under milder conditions (typically 80–140°C). nih.govarkat-usa.org The use of ligands, such as diamines, picolinic acid, or N-methylated amino acids, can significantly improve the yield and efficiency of the coupling, even for electron-rich or sterically hindered substrates. nih.govnih.gov The choice of base and solvent system is also critical to the success of the reaction. nih.govjsynthchem.com
| Component | Role in Ullmann Synthesis | Examples | Citation |
|---|---|---|---|
| Aryl Halide | Provides one of the aromatic rings and a leaving group. | 1-Iodo-3,5-dichlorobenzene, 1-Bromo-3,5-dichlorobenzene | nih.gov |
| Phenol | Provides the second aromatic ring and the ether oxygen. | 3,5-Dichlorophenol | nih.gov |
| Copper Catalyst | Promotes the C-O bond formation. | CuI, Cu(I) salts, Copper Powder | wikipedia.orgjsynthchem.com |
| Ligand (Optional) | Stabilizes the copper catalyst and improves efficiency/conditions. | Picolinic acid, N,N-ligands, Triphenylphosphine | nih.govarkat-usa.orgnih.gov |
| Base | Deprotonates the phenol to form the more nucleophilic phenoxide. | K₂CO₃, K₃PO₄, KOH, Et₃N | nih.govnih.govjsynthchem.com |
| Solvent | Provides the reaction medium. | DMF, DMSO, Toluene, Xylene | nih.govarkat-usa.org |
Alternative coupling strategies provide different pathways for the formation of the diaryl ether linkage. One such method involves the reaction of phenols with diaryliodonium salts. acs.org These salts can serve as arylating agents under transition-metal-catalyzed or metal-free conditions. For the synthesis of this compound, this could involve coupling 3,5-dichlorophenol with a bis(3,5-dichlorophenyl)iodonium salt.
More recent research has explored the use of cyclic diaryl λ³-chloranes as reagents for coupling with phenols. acs.org This approach can result in C-O coupling to form diaryl ethers via an aryne intermediate under mild conditions. acs.org These advanced methods expand the toolkit available to chemists for constructing complex diaryl ether frameworks. Palladium-catalyzed C-O coupling reactions have also been developed, offering an alternative to copper-based systems, although copper remains a more economical choice. nih.govresearchgate.net
| Coupling Strategy | Reactant 1 | Reactant 2 | Catalyst/Promoter | Citation |
|---|---|---|---|---|
| Ullmann Ether Synthesis | Halogenated Phenol (e.g., 3,5-Dichlorophenol) | Aryl Halide (e.g., 1-Iodo-3,5-dichlorobenzene) | Copper (I) Salt | nih.govwikipedia.org |
| Palladium-Catalyzed Coupling | Halogenated Phenol | Aryl Halide | Palladium Complex | researchgate.net |
| Diaryliodonium Salt Coupling | Halogenated Phenol | Diaryliodonium Salt | Copper or Metal-Free | acs.org |
| Diaryl λ³-Chlorane Coupling | Phenol | Cyclic Diaryl λ³-Chlorane | Base | acs.org |
Derivatization and Functionalization of this compound for Mechanistic Probes
Derivatization of a parent compound like this compound is a key strategy for creating mechanistic probes. These probes are used to investigate metabolic pathways, structure-activity relationships, and environmental degradation mechanisms. While specific derivatization of this compound is not widely documented, the principles can be inferred from related compounds.
Functionalization can be targeted at either the aromatic rings or the ether linkage. Potential derivatization reactions could include:
Hydroxylation: Introducing hydroxyl (-OH) groups onto the aromatic rings to mimic metabolic products (hydroxylated PCDEs). This is often achieved by synthesizing a methoxylated analog followed by demethylation, a strategy used in the synthesis of hydroxylated PCBs. researchgate.net
Further Halogenation: Adding more chlorine or other halogen atoms to study the effects of increasing halogenation on toxicity and persistence.
Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ²H) or radioactive isotopes (e.g., ¹⁴C) to trace the molecule through biological or environmental systems. This is a critical form of derivatization for quantitative and metabolic studies.
PCDEs themselves can be considered derivatives or intermediates. For example, the PCDE congener CDE 13 is used as an intermediate in the synthesis of the fungicide difenoconazole, demonstrating how the PCDE structure can be a building block for more complex molecules. nih.gov
Chemo-Enzymatic Synthesis for Labeled Analogs (e.g., ¹³C-labeled)
The synthesis of isotopically labeled analogs, particularly ¹³C-labeled compounds, is vital for their use as internal standards in mass spectrometry. nih.gov These standards allow for the precise and absolute quantification of the target analyte in complex matrices. A chemo-enzymatic approach combines the versatility of chemical synthesis with the high specificity of enzymatic reactions.
While a specific chemo-enzymatic route for this compound is not detailed in the literature, a general strategy can be proposed based on established methods for other aromatic compounds. nih.govnsf.gov
Chemical Synthesis of Labeled Precursors: The synthesis would begin with a simple, commercially available ¹³C-labeled starting material, such as uniformly ¹³C-labeled benzene (B151609) (U-¹³C-benzene). nih.gov This precursor would undergo a series of chemical reactions (e.g., chlorination, nitration, reduction, diazotization, and sandmeyer reaction) to produce the necessary labeled building blocks, such as ¹³C-labeled 3,5-dichlorophenol or ¹³C-labeled 1-halo-3,5-dichlorobenzene.
Coupling Reaction: The labeled precursors would then be coupled using an efficient chemical method, such as a modern Ullmann condensation, to form the final ¹³C-labeled this compound.
Enzymatic Step (if applicable): While enzymes are more commonly used for transformations requiring high stereoselectivity, such as in the synthesis of chiral drugs or complex biologics, they are less frequently applied to the synthesis of achiral, symmetrical molecules like PCDEs. nih.govmdpi.com However, if a chiral derivative were desired for specialized mechanistic studies, an enzymatic resolution or transformation step could theoretically be incorporated.
| Step | Description | Example Method | Citation |
|---|---|---|---|
| 1. Labeled Starting Material | Acquisition of a simple molecule uniformly labeled with a stable isotope. | U-¹³C-Benzene | nih.gov |
| 2. Precursor Synthesis (Chemical) | Multi-step chemical conversion of the starting material into labeled intermediates. | Halogenation, nitration, etc., to form labeled chlorophenols. | nih.gov |
| 3. Final Assembly (Chemical) | Coupling of the labeled intermediates to form the target molecule. | Ullmann or Suzuki coupling. | nih.govresearchgate.net |
| 4. Purification | Isolation of the final labeled product with high purity. | Chromatography (e.g., HPLC, column chromatography). | nih.gov |
Reductive Dechlorination as a Synthetic or Modification Route
Reductive dechlorination is a process where a chlorine atom on a molecule is replaced by a hydrogen atom. wikipedia.org This reaction is a significant environmental fate process for many organochlorine compounds, often carried out by anaerobic microorganisms that use the chlorinated compounds as electron acceptors. wikipedia.orgnih.gov
While primarily studied in the context of bioremediation, reductive dechlorination can also be viewed as a synthetic or modification route in the laboratory. nih.gov It provides a pathway to synthesize lesser-chlorinated congeners from a more highly chlorinated precursor. For instance, starting with this compound, reductive dechlorination could be used to selectively or non-selectively remove one or more chlorine atoms to produce various trichloro-, dichloro-, and monochlorodiphenyl ether congeners.
Studies on the structurally similar polychlorinated biphenyls (PCBs) have shown that microbial dechlorination occurs preferentially at the meta and para positions. nih.govepa.gov Given that this compound possesses four meta chlorines, it would likely be susceptible to this transformation. This process can be valuable for synthesizing specific congeners that are products of environmental degradation but are difficult to produce through direct chemical synthesis.
| Starting Compound | Process | Potential Product(s) | Significance | Citation |
|---|---|---|---|---|
| This compound | Reductive Dechlorination | 3,3',5-Trichlorodiphenyl ether, 3,5-Dichlorodiphenyl ether | Synthesis of metabolic or environmental degradation products. | wikipedia.orgnih.govepa.gov |
Theoretical and Computational Studies of 3,3 ,5,5 Tetrachlorodiphenyl Ether
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological or environmental effects. ecetoc.org For persistent organic pollutants like PCDEs, QSAR is invaluable for predicting environmental fate without extensive experimental testing for every congener. ecetoc.org
Studies have focused on developing QSAR models for the entire class of 209 PCDE congeners to predict their immunotoxicity, a critical environmental endpoint. nih.gov One such study established a multiple linear regression model linking the immunotoxicity (log ED₅₀) of PCDEs to specific molecular descriptors. The results indicated that descriptors derived from the molecule's electrostatic potential, combined with the number of chlorine atoms (N(Cl)), could effectively predict immunotoxicity. nih.gov These models suggest that the acute toxicity of PCDEs may be correlated with their molecular polarizability (α) and the energy of the lowest unoccupied molecular orbital (Eʟᴜᴍᴏ). mdpi.com The substitution pattern of chlorine atoms is also a key factor, with non-ortho-substituted congeners potentially having higher acute toxicities. mdpi.com
For 3,3',5,5'-tetrachlorodiphenyl ether, a non-ortho-substituted congener, these models can provide an estimate of its potential environmental risk. The predictive power of these QSAR models has been validated using cross-validation and external test sets, demonstrating their reliability for screening PCDEs whose experimental data are unavailable. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is closely related to QSAR but focuses on predicting the physicochemical properties of compounds. These properties are fundamental to understanding a chemical's environmental distribution and persistence. Several QSPR models have been developed for PCDEs to predict key environmental parameters. nih.govnih.govnih.gov
Key physicochemical properties modeled for PCDEs include:
n-Octanol/Water Partition Coefficient (Kₒw): This parameter indicates a chemical's tendency to partition into fatty tissues versus water, a key indicator of bioaccumulation potential.
Sub-cooled Liquid Vapor Pressure (Pʟ): This property influences the compound's partitioning between the atmosphere and other environmental compartments.
Aqueous Solubility (Sₗᵥ): This determines the concentration of the chemical that can dissolve in water, affecting its mobility in aquatic systems.
Researchers have successfully used methods like partial least squares (PLS) regression and multiple linear regression (MLR) to build robust QSPR models for these properties for all 209 PCDE congeners. nih.govnih.gov These models incorporate a few key theoretical molecular descriptors, as detailed in the table below. The high correlation coefficients (R) and cross-validation coefficients (Rcv) indicate excellent predictive capabilities. nih.gov For example, models developed using the molecular electronegativity distance vector (MEDV-4) approach showed R values of 0.992 for logKₒw and 0.983 for logSₗᵥ. nih.gov
Table 1: Key Molecular Descriptors in QSPR Models for Polychlorinated Diphenyl Ethers (PCDEs)
| Descriptor | Description | Relevance to Property |
|---|---|---|
| Average Molecular Polarizability | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Influences intermolecular dispersive forces, which are important for Kₒw and Pʟ. nih.gov |
| Molecular Weight | The mass of one mole of the substance. | Directly related to the size of the molecule, affecting properties like vapor pressure and solubility. nih.gov |
| Total Energy | The total energy of the molecule calculated by quantum mechanics. | Reflects the stability of the molecule and is used in modeling various properties. nih.gov |
| Standard Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements. | A thermodynamic property that contributes to the overall energy balance and partitioning behavior. nih.gov |
| Electrostatic Potential Descriptors | Quantities derived from the calculated electrostatic potential on the molecular surface (e.g., Vₛ,ₘᵢₙ, ΣVₛ⁺). | Describe the molecule's polarity and charge distribution, which are crucial for solubility and partitioning. nih.gov |
These validated QSPR models are crucial for filling data gaps for the many PCDE congeners, including this compound, for which experimental data are lacking. nih.govnih.gov
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological receptor and to observe the stability of this interaction over time. nih.govmdpi.com These methods are particularly relevant for understanding the endocrine-disrupting potential of halogenated compounds, which often interfere with nuclear hormone receptors.
The thyroid hormone receptor (TR) is a key target for polyhalogenated diphenyl ethers due to their structural similarity to endogenous thyroid hormones. mdpi.com Studies on hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structural analogs of PCDE metabolites, have provided significant insights. Molecular docking has been used to simulate the binding affinity of these compounds to TRα and TRβ. mdpi.com These simulations often reveal that while the parent compounds may bind, their hydroxylated metabolites can exhibit even stronger interactions.
A typical molecular docking workflow involves:
Obtaining the 3D crystal structure of the target receptor (e.g., TRβ) from a protein data bank.
Preparing the receptor by removing water molecules and adding charges.
Generating a 3D conformation of the ligand (e.g., this compound).
Using a docking algorithm (like AutoDock) to fit the ligand into the receptor's binding pocket and calculate a binding energy score, which indicates the affinity of the interaction. mdpi.com
Following docking, MD simulations can be performed to assess the stability of the ligand-receptor complex. These simulations model the movement of every atom in the system over time (typically nanoseconds), providing insights into how the ligand's binding affects the receptor's conformation. nih.govmdpi.com For instance, studies on OH-PBDEs and TR have shown that binding can induce conformational changes, particularly in critical regions like Helix 12, which can determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking it). mdpi.com
While specific docking studies on this compound are not widely published, the extensive research on analogous brominated compounds strongly suggests its potential to interact with the thyroid hormone receptor, a mechanism that could underlie potential endocrine-disrupting effects. mdpi.comnih.gov
Quantum Chemical (QC) Calculations for Reactivity and Degradation Pathways
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the electronic structure, reactivity, and potential degradation pathways of molecules. acs.orgmdpi.com For PCDEs, these calculations can elucidate mechanisms of atmospheric degradation and reductive dechlorination.
Studies on polybrominated diphenyl ethers (PBDEs) provide a strong model for the potential reactions of PCDEs. DFT has been successfully used to probe the kinetics and mechanisms of atmospheric photooxidation of PBDEs by hydroxyl (•OH) radicals, a primary degradation pathway in the troposphere. acs.org
The key degradation pathways identified through QC calculations include:
•OH Addition: The hydroxyl radical adds to the aromatic ring, forming a BDE-OH adduct.
Br Substitution: The hydroxyl radical directly substitutes a bromine atom. acs.org
H Abstraction: The hydroxyl radical abstracts a hydrogen atom from the aromatic ring.
Calculations can determine the energy barriers for each of these reaction pathways, identifying the most likely degradation routes. For PBDEs, the predicted products, such as hydroxylated PBDEs and brominated phenols, are consistent with experimental results. acs.org
Furthermore, QC calculations are used to determine properties like electron affinities (EA). The EA value indicates a molecule's ability to accept an electron and is correlated with its susceptibility to reductive degradation (e.g., reductive debromination by zerovalent iron). nih.gov For PBDEs, calculated EAs correlate well with experimentally observed debromination rates. nih.gov These findings suggest that similar QC approaches can reliably predict the reactivity and degradation pathways of this compound, helping to assess its environmental persistence.
Predictive Modeling of Biotransformation Pathways and Metabolite Formation
Predictive modeling of biotransformation is crucial for understanding how organisms process and metabolize foreign compounds (xenobiotics) like this compound. Metabolism can either detoxify a compound, making it easier to excrete, or bioactivate it into a more toxic metabolite. nih.gov
For PCDEs and the closely related polychlorinated biphenyls (PCBs), the primary metabolic pathways have been characterized through experimental studies and can be used to predict the fate of specific congeners. mdpi.comnih.gov The main biotransformation reactions are mediated by cytochrome P450 (CYP) enzymes and involve:
Hydroxylation: This is the main metabolic pathway for PCDEs in organisms like rats. mdpi.com A hydroxyl (-OH) group is added to the aromatic ring, typically at positions ortho or meta to the ether bond. mdpi.com For this compound, this would likely result in various hydroxylated tetrachlorodiphenyl ether metabolites.
Dechlorination: The removal of one or more chlorine atoms. This is a less common but possible pathway. mdpi.com
Ether Bond Scission: Cleavage of the ether linkage that connects the two phenyl rings, breaking the molecule into chlorinated phenols. mdpi.com
The general metabolic scheme for a related PCB is shown below, illustrating the complexity of the pathways.
Table 2: General Biotransformation Pathways for Polychlorinated Aromatic Compounds
| Reaction Type | Enzyme System | Resulting Metabolites | Significance |
|---|---|---|---|
| Arene Epoxidation | Cytochrome P450 (CYP) | Arene Oxides, Dihydrodiols | Formation of reactive intermediates that can bind to DNA and proteins. researchgate.net |
| Direct Insertion | Cytochrome P450 (CYP) | Hydroxylated metabolites (OH-PCDEs) | Primary pathway; can alter toxicity and persistence. researchgate.net |
| Conjugation | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | Sulfated or glucuronidated metabolites | Increases water solubility, facilitating excretion. researchgate.net |
| Quinone Formation | Dihydrodiol Dehydrogenase, Auto-oxidation | Quinones | Highly reactive metabolites capable of redox cycling and causing oxidative stress. researchgate.net |
While specific predictive models for this compound are not established, the known pathways for PCDEs and PCBs provide a robust framework for predicting its likely metabolites. mdpi.comnih.gov The formation of hydroxylated metabolites is of particular toxicological interest, as these compounds can have different or greater endocrine-disrupting activity than the parent compound.
Research Gaps and Future Directions for 3,3 ,5,5 Tetrachlorodiphenyl Ether Studies
Elucidation of Unknown Biotransformation Pathways in Diverse Biota
A significant knowledge gap exists in understanding the biotransformation of 3,3',5,5'-tetrachlorodiphenyl ether in a wide range of organisms. While studies on related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) indicate that metabolism often proceeds via hydroxylation, the specific pathways and resulting metabolites for this particular congener are largely uncharacterized. nih.govnih.govnih.gov
Future research must focus on identifying the metabolic fate of this compound in various species, including invertebrates, fish, birds, and mammals. This will involve in vivo and in vitro studies to isolate and identify metabolites. For instance, research on PCBs in poplar plants has demonstrated the formation of hydroxylated metabolites through an epoxide intermediate, a pathway that could be investigated for this compound. nih.gov Understanding these pathways is crucial, as metabolites can be more or less toxic than the parent compound and may have different bioaccumulation potentials. nih.gov
Table 1: Potential Biotransformation Pathways for Investigation
| Organism Type | Potential Metabolic Pathways to Investigate | Key Enzymes to Study |
| Fish | Hydroxylation, Glucuronidation, Sulfation | Cytochrome P450 monooxygenases (CYPs), UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) |
| Birds | Hydroxylation, Methylation | CYPs, Catechol-O-methyltransferases (COMTs) |
| Mammals | Hydroxylation, Epoxidation, Glucuronidation, Sulfation | CYPs, Epoxide hydrolases (EHs), UGTs, SULTs |
| Invertebrates | Hydroxylation, Glutathione (B108866) conjugation | CYPs, Glutathione S-transferases (GSTs) |
| Plants | Hydroxylation, Glycosylation | CYPs, Glycosyltransferases |
Comprehensive Environmental Monitoring in Underexplored Regions
While polychlorinated diphenyl ethers (PCDEs) have been detected in various environmental compartments globally, comprehensive monitoring data for this compound, particularly in underexplored regions, is lacking. nih.govnih.gov Remote areas such as the Arctic, Antarctic, and deep-sea environments are susceptible to long-range transport of persistent organic pollutants (POPs). rsc.orgresearchgate.net
Future monitoring programs should be designed to specifically target this compound in these pristine and sensitive ecosystems. This includes analyzing a variety of matrices like air, water, sediment, and biota to understand its distribution, transport, and potential for bioaccumulation. env.go.jp The detection of other POPs in the Antarctic ecosystem underscores the importance of investigating the presence of lesser-studied compounds like this tetrachlorodiphenyl ether. rsc.org
Refined Source Apportionment Methodologies
Identifying the specific sources of this compound in the environment presents a considerable challenge. PCDEs can originate from historical use in commercial products, as byproducts in chemical manufacturing, and from combustion processes. nih.gov Distinguishing between these sources requires refined analytical and modeling approaches.
Future research should focus on developing and applying advanced source apportionment models, such as Positive Matrix Factorization (PMF) and Absolute Principal Component Scores-Multiple Linear Regression (APCS-MLR). sdu.edu.cnmdpi.commdpi.com These models, when combined with detailed congener-specific analysis of environmental samples, can help to differentiate between various source signatures. Furthermore, isotopic analysis could be explored as a tool to trace the origins of this compound contamination.
Development of Novel Analytical Techniques with Enhanced Sensitivity
The accurate quantification of trace levels of this compound in complex environmental and biological matrices requires highly sensitive and selective analytical methods. cdc.gov Current methods, often based on gas chromatography coupled with mass spectrometry (GC-MS), are effective but may face limitations in detecting extremely low concentrations or in resolving interferences from other co-eluting compounds. cdc.govdiva-portal.org
There is a need for the development and validation of novel analytical techniques with enhanced sensitivity and specificity. This includes the application of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) which can provide lower detection limits and greater confidence in identification. chromatographyonline.comnih.gov Furthermore, advancements in sample preparation techniques, such as the use of novel sorbents for solid-phase extraction, can improve the recovery and enrichment of the target analyte from complex samples. cdc.govarizona.edu
Integration of Omics Technologies for Mechanistic Insights
Understanding the molecular mechanisms underlying the potential toxicity of this compound is a critical research gap. The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain mechanistic insights. ecetoc.orgnih.gov
Future studies should employ these high-throughput techniques to investigate the effects of this compound exposure in relevant biological models. For example, transcriptomic analysis can identify changes in gene expression patterns, while proteomics can reveal alterations in protein profiles, and metabolomics can uncover disruptions in metabolic pathways. nih.govmdpi.com This systems toxicology approach can help to identify key molecular initiating events and adverse outcome pathways associated with exposure, providing a more comprehensive understanding of its potential hazards. ecetoc.org
Advanced Computational Modeling for Environmental and Biochemical Prediction
Computational modeling provides a valuable tool for predicting the environmental fate, bioaccumulation potential, and toxicological properties of chemicals, especially for data-poor compounds like this compound. researchgate.netnih.gov These in silico methods can help prioritize research needs and inform risk assessment.
Future efforts should focus on the development and application of advanced computational models. This includes the use of multimedia fate models to predict the environmental distribution and persistence of the compound. researchgate.netelsevierpure.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its toxicological endpoints based on its chemical structure. nih.gov These predictive tools, when properly validated, can provide valuable information for environmental management and regulatory decision-making in the absence of extensive empirical data.
Implications for Environmental Policy and Management Research
The research gaps identified for this compound have direct implications for environmental policy and management. Without a thorough understanding of its sources, fate, and effects, it is difficult to assess its risk and implement appropriate control measures.
Future research in this area should focus on translating scientific findings into policy-relevant information. This includes conducting comprehensive risk assessments that consider the entire life cycle of the compound. Research should also explore the effectiveness of different management strategies, such as source reduction and remediation technologies. Ultimately, a stronger scientific foundation is necessary to determine if this compound should be considered for inclusion in national and international regulations governing persistent organic pollutants.
Q & A
Q. What validated analytical methods are recommended for detecting 3,3',5,5'-Tetrachlorodiphenyl ether in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for chlorinated compounds. For quantification, employ certified reference standards (e.g., CDE-080S at 50 µg/mL in isooctane) to calibrate retention times and mass spectra . Liquid chromatography coupled with tandem MS (LC-MS/MS) is preferable for polar metabolites. Ensure sample pre-concentration via solid-phase extraction (SPE) to achieve detection limits below 1 ng/L in water matrices.
Q. How should researchers synthesize this compound with high purity for experimental use?
A common method involves Ullmann coupling of 3,5-dichlorophenol with a copper catalyst under inert conditions. Post-synthesis, purify via fractional crystallization using ethanol/water mixtures, followed by silica gel column chromatography. Monitor purity using GC-MS (>99% by area) and confirm structure via H NMR (absence of hydroxyl proton peaks at δ 5–6 ppm) .
Q. What are the key environmental fate parameters for modeling this compound persistence?
Critical parameters include:
- Log : Estimated at 6.2 (predicts high bioaccumulation)
- Hydrolysis half-life : >1 year at pH 7 (stable in aquatic systems)
- Photodegradation : UV-mediated dechlorination observed in sunlight (λ >290 nm) Use fugacity models (e.g., EQC Level III) to simulate partitioning into sediments and biota.
Advanced Research Questions
Q. How do conflicting data on this compound’s EROD induction potency in vitro vs. in vivo models arise, and how should they be reconciled?
Discrepancies stem from metabolic activation differences:
- In vitro (H4IIE rat hepatoma cells) : Direct EROD induction via AhR binding (EC = 0.1 µM) .
- In vivo (rainbow trout) : Reduced bioavailability due to plasma protein binding and biliary excretion . Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for species-specific metabolic rates and tissue distribution.
Q. What experimental strategies mitigate matrix interference when quantifying this compound in complex biological samples?
- Lipid removal : Treat samples with sulfuric acid-silica gel cleanup.
- Isotope dilution : Use C-labeled analogs as internal standards to correct for ion suppression in MS.
- Selective ion monitoring (SIM) : Focus on molecular ions at m/z 306 (M) and 308 (M+2) with a 3:2 ratio to confirm chlorination pattern .
Q. How does the chlorination pattern of this compound influence its toxic equivalency relative to dioxin-like compounds?
Unlike 2,3,7,8-TCDD, the symmetric 3,3',5,5' substitution reduces AhR binding affinity. Assign a TEF (Toxicity Equivalence Factor) of 0.0001 based on comparative luciferase reporter assays . Validate using competitive binding assays with recombinant AhR isoforms.
Data Comparison Table
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
